molecular formula C5H4NNaO3S B1402884 Sodium 2-methoxy-1,3-thiazole-5-carboxylate CAS No. 1401425-33-9

Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Cat. No.: B1402884
CAS No.: 1401425-33-9
M. Wt: 181.15 g/mol
InChI Key: BVEQLACUVYMNGW-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-1,3-thiazole-5-carboxylate: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Sodium 2-methoxy-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds containing the thiazole ring, such as this compound, can participate in donor-acceptor, nucleophilic, and oxidation reactions due to the aromatic nature of the thiazole ring . These interactions can modulate the activity of enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This indicates that this compound may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The thiazole ring in the compound allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their function. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . This suggests that this compound may exert its effects through similar binding interactions and enzyme modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can have varying stability and degradation profiles, which can impact their efficacy and toxicity . Therefore, it is important to consider the temporal effects of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects. Studies on thiazole derivatives have shown that they can have threshold effects, where the compound’s activity changes significantly at certain dosage levels . It is crucial to determine the optimal dosage of this compound to maximize its benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been shown to participate in metabolic reactions, affecting the synthesis and degradation of biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins, influencing its localization and accumulation. Thiazole derivatives have been shown to be transported and distributed in various cellular compartments, affecting their activity and function . Therefore, it is important to study the transport and distribution of this compound to understand its cellular effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiazole derivatives have been shown to localize in various subcellular compartments, influencing their biochemical properties and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methoxy-1,3-thiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process includes the use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-methoxy-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
  • 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides

Comparison: Sodium 2-methoxy-1,3-thiazole-5-carboxylate is unique due to its methoxy group, which imparts distinct chemical and biological properties. Compared to Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate, the presence of the methoxy group enhances its solubility and reactivity. The compound also exhibits different biological activities compared to other thiazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

sodium;2-methoxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQLACUVYMNGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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